molecular formula C8H5NO2S B11766363 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B11766363
M. Wt: 179.20 g/mol
InChI Key: YHOBIGFDTAVNPJ-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its unique structure contributes to the desired properties of the final products.

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound shares a similar thieno-pyridine core but with different substituents, leading to distinct biological activities.

    Thieno[2,3-b]pyridines: These compounds have a similar fused ring system but differ in the position and nature of the substituents.

Uniqueness

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

4-oxo-5H-thieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5NO2S/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-4H,(H,9,11)

InChI Key

YHOBIGFDTAVNPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1SC(=C2)C=O

Origin of Product

United States

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